molecular formula C5H7N3O B1387738 (3-Aminopyrazin-2-yl)methanol CAS No. 32710-13-7

(3-Aminopyrazin-2-yl)methanol

Cat. No. B1387738
CAS RN: 32710-13-7
M. Wt: 125.13 g/mol
InChI Key: SWPAJZUYMOWGDH-UHFFFAOYSA-N
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Description

“(3-Aminopyrazin-2-yl)methanol” is a chemical compound with the CAS Number: 32710-13-7. It has a molecular weight of 125.13 . It is a solid substance .


Molecular Structure Analysis

The IUPAC name for this compound is (3-amino-2-pyrazinyl)methanol . The InChI code is 1S/C5H7N3O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2,(H2,6,8) .


Physical And Chemical Properties Analysis

“(3-Aminopyrazin-2-yl)methanol” is a solid substance . It has a melting point of 118-120 .

Scientific Research Applications

Solvation Effects and Vibrational Spectra

Research on the solvation effects of aminopyrazine, which is structurally related to (3-Aminopyrazin-2-yl)methanol, shows that it forms specific structures with solvents like methanol. These structures influence the vibrational spectra of the molecule, a key aspect in understanding its chemical behavior (Yamada et al., 2012).

Excited-State Hydrogen Bonds

In another study, the excited-state hydrogen bonds of aminopyrazine in methanol were investigated. This research contributes to the understanding of how hydrogen bonding affects the electronic excited states of molecules like (3-Aminopyrazin-2-yl)methanol (Chai et al., 2013).

Catalysis in Organic Synthesis

(3-Aminopyrazin-2-yl)methanol derivatives have been explored for their role as catalysts in organic synthesis. For instance, tris(triazolyl)methanol-Cu(I) structures, which are closely related, have been shown to be highly effective in catalyzing cycloaddition reactions (Ozcubukcu et al., 2009).

Interaction with Cyclodextrins

The interaction of amino acid derivatives with cyclodextrins in methanol has been studied, providing insights into the binding constants and stoichiometry of complexes involving molecules similar to (3-Aminopyrazin-2-yl)methanol (Mrozek et al., 2002).

Methanol Detoxification

Research on methanol detoxification in Drosophila melanogaster highlights the role of enzymes like cytochrome P450 monooxygenases and catalases. These studies contribute to a broader understanding of how methanol and its derivatives are metabolized in biological systems (Wang et al., 2013).

Tautomeric Equilibrium in Nucleoside Analogues

The tautomeric properties of pyrazinone derivatives, closely related to (3-Aminopyrazin-2-yl)methanol, have been explored for their potential in forming nonstandard base pairs in nucleic acids. This research has implications for the design of new nucleoside analogues (Voegel et al., 1993).

Safety And Hazards

The compound has been classified with the signal word “Danger” and has the following hazard statements: H302, H312, H315, H318, H332, H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

(3-aminopyrazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPAJZUYMOWGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652851
Record name (3-Aminopyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminopyrazin-2-yl)methanol

CAS RN

32710-13-7
Record name (3-Aminopyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-aminopyrazin-2-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl-3-aminopyrazine-2-carboxylate (14.22 g, 93 mmol) was suspended in tetrahydrofuran (1 L) and cooled under a nitrogen atmosphere in a methanol/ice bath. Lithium aluminium hydride (100 ml, 1M solution in diethyl ether, 100 mmol) was added at such a rate to maintain the temperature between 8-10° C. Once addition was complete the reaction was stirred at room temperature for 3 hours and then heated at reflux for 20 minutes. The reaction was then cooled to 0° C. and quenched with water (30 mL in 100 mL tetrahydrofuran) keeping the temperature below 8° C. The reaction was then stirred at room temperature for 30 minutes and then filtered. The residue was washed with hot ethyl acetate (250 mL×2) filtered. The two filtrates were combined and evaporated to dryness. This produced (3-amino-pyrazin-2-yl)-methanol (7.38 g) as a pale orange solid.
Quantity
14.22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
B Xiong, Y Li, W Lv, Z Tan, H Jiang, M Zhang - Organic letters, 2015 - ACS Publications
Through a ruthenium-catalyzed selective hydrogen transfer coupling reaction, a novel straightforward synthesis of 1,2,3,4-tetrahydronaphthyridines from o-aminopyridyl methanols and …
Number of citations: 47 pubs.acs.org

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